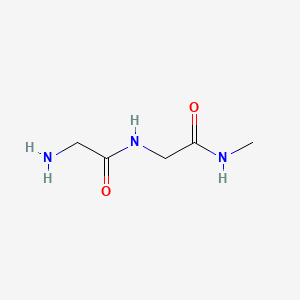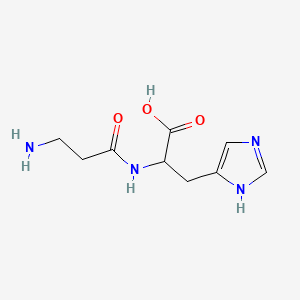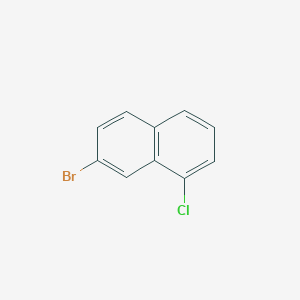
7-溴-1-氯萘
描述
7-Bromo-1-chloronaphthalene is a halogenated naphthalene derivative, a class of compounds known for their interesting chemical and physical properties. These compounds are often studied for their molecular structures, absorption spectra, and potential applications in various fields such as organic synthesis and materials science.
Synthesis Analysis
The synthesis of chloronaphthalenes can be achieved through a multi-step process starting from α-tetralones. The method involves the introduction of chlorine atoms, reduction of the ketone group, and subsequent conversion of hydroxy to chloro groups. This process eventually leads to the formation of vinyl chloride, which is then aromatized to yield chloronaphthalenes . Although the paper does not directly discuss the synthesis of 7-Bromo-1-chloronaphthalene, the methodology could potentially be adapted for its synthesis by incorporating a bromination step.
Molecular Structure Analysis
The molecular structure of halogenated naphthalenes is characterized by the positions and interactions of the halogen atoms within the naphthalene framework. For example, the crystal structure of 1,4-dibromonaphthalene reveals that the bromine atoms cause significant deviations from the aromatic plane, which could imply similar structural characteristics for 7-Bromo-1-chloronaphthalene . Additionally, the dihedral angle between benzene rings in halogenated compounds can vary significantly, as observed in the bromo and chloro analogs of a different compound .
Chemical Reactions Analysis
Halogenated naphthalenes can undergo various chemical reactions, including oxidation and substitution. For instance, the oxidation of 2:7-dimethoxynaphthalene derivatives leads to the formation of substituted naphthaquinones . This suggests that 7-Bromo-1-chloronaphthalene could also participate in similar oxidative transformations, potentially yielding new compounds with diverse chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated naphthalenes are influenced by the presence and type of halogen atoms. The near ultraviolet absorption spectra of α-bromo- and β-chloronaphthalene show discrete absorption systems, indicating that the electronic structure and light absorption characteristics of 7-Bromo-1-chloronaphthalene could be similarly complex and informative . Furthermore, the vibration spectra of halogenated chain molecules, including bromo and chloro derivatives, provide insights into the rotational isomerism and force constants that could be relevant for understanding the behavior of 7-Bromo-1-chloronaphthalene .
科学研究应用
分子运动和晶格稳定性
Bellows 和 Prasad (1977) 的研究探索了无序有机合金中的分子运动和晶格稳定性,重点关注 1,4-二卤萘的二元固溶体,包括 1,4-二氯萘和 1-溴-4-氯萘。他们发现,另一个溴原子的额外化学扰动会产生晶格不稳定性,导致 1,4-二溴萘与 1,4-二氯萘和 1-溴-4-氯萘相比具有不同的晶体结构 (Bellows & Prasad,1977)。
与 β-环糊精的包合动力学
Turro 等人 (1982) 研究了 1-溴萘和 1-氯萘在含有 β-环糊精的脱氮水溶液中的磷光。他们发现添加乙腈会增加磷光强度和寿命,并且在添加 β-环糊精后,亚硝酸盐对卤萘磷光的猝灭会大大抑制 (Turro、Bolt、Kuroda 和 Tabushi,1982)。
液氨中的 SRN1 反应
Austin 等人 (1993) 研究了 1-氯萘与丙酮和苯乙酮烯醇离子在液氨中由钠汞齐引发的反应。他们观察到取代产物的收率良好,表明在有机合成中具有潜在应用 (Austin、Ferrayoli、Alonso 和 Rossi,1993)。
有机玻璃的介电性质
Johari 和 Goldstein (1970) 测量了含有 1-氯萘(以及其他化合物)的溶液从玻璃态到高于其各自玻璃化转变温度时的介电损耗因子和介电常数。这项研究提供了对有机玻璃在不同温度下的行为的见解 (Johari 和 Goldstein,1970)。
溴衍生物在 1-氯萘中的溶解度
Semenov、Charykov 和 Axel’rod (2010) 测定了溴衍生物 C60Brn 在 1-氯萘和 1-溴萘中的溶解度,为理解这些化合物在不同溶剂中的溶解度行为提供了有价值的数据 (Semenov、Charykov 和 Axel’rod,2010)。
安全和危害
Safety data indicates that 7-Bromo-1-chloronaphthalene may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
7-bromo-1-chloronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXWVAXWPZWIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704756 | |
| Record name | 7-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-chloronaphthalene | |
CAS RN |
90947-99-2 | |
| Record name | 7-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

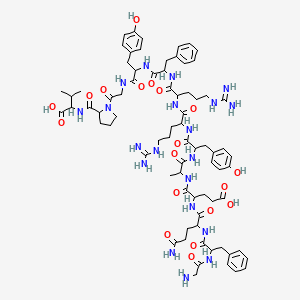
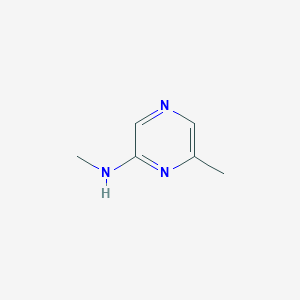

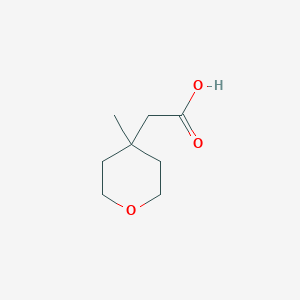
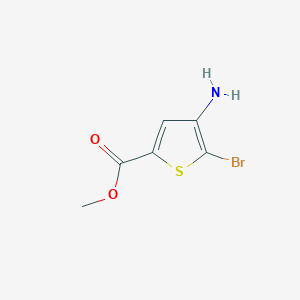
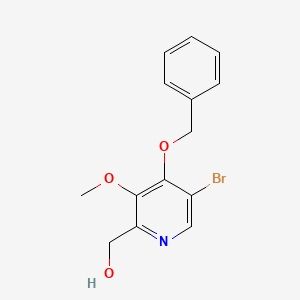
![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)
![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)
![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)
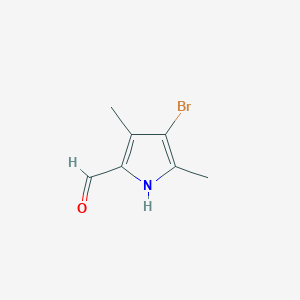
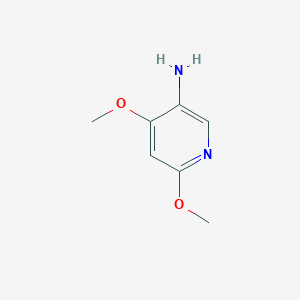
![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)
